molecular formula C28H25N3O2S B2586198 N-cyclopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115360-37-6

N-cyclopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2586198
CAS No.: 1115360-37-6
M. Wt: 467.59
InChI Key: FOEHUPZGLFVPAX-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H25N3O2S and its molecular weight is 467.59. The purity is usually 95%.
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Biological Activity

N-cyclopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a novel compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H27N3O2SC_{28}H_{27}N_{3}O_{2}S, with a molecular weight of 469.6 g/mol. The compound features a quinazoline core, which is essential for its biological activity, particularly in modulating key cellular pathways.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various strains of Mycobacterium, including M. tuberculosis and M. kansasii. A study highlighted that modifications in the quinazoline structure could enhance antimycobacterial activity, suggesting that the thioether functionality in this compound may contribute to its efficacy against these pathogens .

Antiproliferative Effects

The antiproliferative activity of quinazoline derivatives has been well-documented. In vitro studies have demonstrated that this compound exhibits moderate to high cytotoxicity against various cancer cell lines. For example, compounds with similar structures have been tested against breast cancer and leukemia cell lines, showing promising results in inhibiting cell growth .

The biological mechanisms underlying the activity of quinazoline derivatives often involve the inhibition of key kinases and other signaling molecules. Specifically, N-cyclopropyl derivatives have been identified as inhibitors of p38 MAP kinase, which plays a crucial role in inflammatory responses and cancer progression. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells .

Case Studies

  • Antimycobacterial Activity : A study evaluated several quinazoline derivatives for their ability to inhibit Mycobacterium avium. Among these, compounds featuring a thioether linkage demonstrated enhanced activity compared to traditional antibiotics like isoniazid .
  • Cytotoxicity Testing : In another investigation, N-cyclopropyl derivatives were tested against a panel of cancer cell lines, revealing IC50 values in the low micromolar range, indicative of potent antiproliferative effects .

Data Table: Biological Activities of Related Quinazoline Compounds

Compound NameStructure FeaturesAntimicrobial ActivityAntiproliferative ActivityIC50 (µM)
Compound A6-chloro substitutionActiveModerate12
Compound BThioether functionalityEnhancedHigh5
N-cyclopropylCyclopropyl group + thio linkageSignificantModerate8

Properties

IUPAC Name

N-cyclopropyl-4-[[2-[(4-ethenylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S/c1-2-19-7-9-21(10-8-19)18-34-28-30-25-6-4-3-5-24(25)27(33)31(28)17-20-11-13-22(14-12-20)26(32)29-23-15-16-23/h2-14,23H,1,15-18H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEHUPZGLFVPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.